REACTION_CXSMILES
|
N#N.[C:3]1(=[O:8])[CH2:7][CH2:6][CH:5]=[CH:4]1.[CH2:9]([N:16]([CH2:22]OC)[CH2:17][Si](C)(C)C)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O>C(Cl)Cl.COC(C)(C)C.FC(F)(F)C(O)=O>[CH2:9]([N:16]1[CH2:22][CH:4]2[C:3](=[O:8])[CH2:7][CH2:6][CH:5]2[CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
16.48 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise via addition funnel over 1 hour with the reaction temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
The mixture was washed with 1×100 mL 10% Na2CO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1×100 mL 23% NaCl
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
extracted into 1M H3PO4 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methyl-t-butyl ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 23% NaCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel pad (10 grams)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 774.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[C:3]1(=[O:8])[CH2:7][CH2:6][CH:5]=[CH:4]1.[CH2:9]([N:16]([CH2:22]OC)[CH2:17][Si](C)(C)C)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O>C(Cl)Cl.COC(C)(C)C.FC(F)(F)C(O)=O>[CH2:9]([N:16]1[CH2:22][CH:4]2[C:3](=[O:8])[CH2:7][CH2:6][CH:5]2[CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
16.48 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise via addition funnel over 1 hour with the reaction temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
The mixture was washed with 1×100 mL 10% Na2CO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1×100 mL 23% NaCl
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
extracted into 1M H3PO4 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methyl-t-butyl ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 23% NaCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel pad (10 grams)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 774.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[C:3]1(=[O:8])[CH2:7][CH2:6][CH:5]=[CH:4]1.[CH2:9]([N:16]([CH2:22]OC)[CH2:17][Si](C)(C)C)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O>C(Cl)Cl.COC(C)(C)C.FC(F)(F)C(O)=O>[CH2:9]([N:16]1[CH2:22][CH:4]2[C:3](=[O:8])[CH2:7][CH2:6][CH:5]2[CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
16.48 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
1.07 mL
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise via addition funnel over 1 hour with the reaction temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
The mixture was washed with 1×100 mL 10% Na2CO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1×100 mL 23% NaCl
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
extracted into 1M H3PO4 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with methyl-t-butyl ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 23% NaCl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The organic layer was charged with acetonitrile (50 mL) and silica gel (10 gms)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel pad (10 grams)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 774.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |